molecular formula C19H23N5O2S B2696051 (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171878-41-3

(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2696051
CAS RN: 1171878-41-3
M. Wt: 385.49
InChI Key: PTNNZVHRPJRNJH-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

This compound belongs to a class of chemicals that have been synthesized for various purposes, including the exploration of their antimicrobial and pharmacological activities. For instance, a study by Patel, Agravat, and Shaikh (2011) describes the synthesis and antimicrobial activity of new pyridine derivatives, which involve compounds with similar structural motifs, indicating the potential antimicrobial application of such compounds (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011). Similarly, Lv, Ding, and Zhao (2013) conducted synthesis and X-ray structure characterisation of novel pyrazole carboxamide derivatives, including those containing the piperazine moiety, which further emphasizes the chemical's relevance in structural chemistry and potential biological applications (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).

Pharmacological Applications

A notable study by Díaz et al. (2020) identifies a pyrazole derivative as a σ1 receptor antagonist clinical candidate for the treatment of pain, highlighting the compound's significance in developing new therapeutic agents (J. Díaz et al., 2020). This demonstrates the compound's application in medicinal chemistry, particularly in the context of pain management and the potential for developing novel pharmacological treatments.

Antimicrobial and Anticancer Potential

Research by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including assessments of their antimicrobial and anticancer activities, suggests that compounds within this chemical class can exhibit significant biological activities, which might include the discussed compound given its structural similarities (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-4-24-8-7-14(21-24)18(25)22-9-11-23(12-10-22)19-20-16-15(26-3)6-5-13(2)17(16)27-19/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNNZVHRPJRNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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